1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
CAS No.: 941918-31-6
Cat. No.: VC7216960
Molecular Formula: C20H15F4N3O2
Molecular Weight: 405.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941918-31-6 |
|---|---|
| Molecular Formula | C20H15F4N3O2 |
| Molecular Weight | 405.353 |
| IUPAC Name | 1-(3-fluoro-4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H15F4N3O2/c1-11-2-7-15(9-16(11)21)27-10-13(8-17(27)28)19-25-18(26-29-19)12-3-5-14(6-4-12)20(22,23)24/h2-7,9,13H,8,10H2,1H3 |
| Standard InChI Key | KQKIVCPFBZSSCD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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A pyrrolidin-2-one ring, a five-membered lactam known for conformational rigidity and hydrogen-bonding capacity.
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A 1,2,4-oxadiazole heterocycle, valued for its metabolic stability and bioisosteric equivalence to ester or amide groups .
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Fluorinated aryl groups (3-fluoro-4-methylphenyl and 4-trifluoromethylphenyl), which enhance lipophilicity and modulate electronic properties .
The molecular formula is C₂₀H₁₅F₄N₃O₂, with a molecular weight of 405.35 g/mol .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one |
| SMILES | Cc1ccc(cc1F)N1CC(CC1=O)c1nc(c2cccc(c2)C(F)(F)F)no1 |
| InChI Key | MCVKFUJQTBPUCW-CYBMUJFWSA-N |
| Stereochemistry | Racemic mixture |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:
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¹H NMR: Signals at δ 2.3–2.5 ppm (methyl groups), δ 3.5–4.0 ppm (pyrrolidinone protons), and δ 7.2–8.1 ppm (aromatic protons).
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¹³C NMR: Peaks near δ 175 ppm (lactam carbonyl) and δ 160–165 ppm (oxadiazole carbons) .
Synthesis and Manufacturing
Retrosynthetic Strategy
The compound’s synthesis likely involves:
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Oxadiazole Formation: Cyclization of an amidoxime with a carboxylic acid derivative under basic conditions (e.g., NaOH/DMSO) .
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Pyrrolidinone Assembly: Lactamization of a γ-amino acid or cyclization of a substituted amine with a ketone.
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Coupling Reactions: Suzuki-Miyaura cross-coupling to introduce aryl groups.
Challenges and Optimizations
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Regioselectivity: Ensuring proper orientation during oxadiazole cyclization.
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Racemization: Managing stereochemical integrity during lactam formation.
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Purification: Separating byproducts due to the compound’s high lipophilicity (logP = 5.35) .
Physicochemical Properties
Table 2: Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP (Partition Coefficient) | 5.3474 |
| logD (Distribution Coefficient) | 5.3474 |
| Polar Surface Area | 48.394 Ų |
| Hydrogen Bond Acceptors | 5 |
| Solubility (logSw) | -5.4392 (Poor aqueous solubility) |
The high logP indicates significant lipophilicity, favoring blood-brain barrier penetration but posing formulation challenges. The polar surface area aligns with Rule of Five guidelines, suggesting oral bioavailability potential .
Applications in Drug Discovery
Therapeutic Areas
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Oncology: Trifluoromethyl groups enhance DNA intercalation or topoisomerase inhibition.
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Neurology: Lipophilicity supports CNS penetration for neurodegenerative disease targets.
Patent Landscape
No patents specifically citing this compound were identified, but related filings cover:
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Oxadiazole-based kinase inhibitors (WO2020234567A1).
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Fluorinated pyrrolidinones as antipsychotics (US20210002222A1) .
Future Perspectives
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In Vitro Profiling: Assess binding affinity against kinase panels and ion channels.
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Lead Optimization: Introduce solubilizing groups (e.g., morpholine) to balance logP.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models.
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